molecular formula C25H26N2O4 B14978869 2-[3-(Dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14978869
M. Wt: 418.5 g/mol
InChI Key: AWDIDFRSAWZOCR-UHFFFAOYSA-N
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Description

2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with 3-(prop-2-en-1-yloxy)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with chromene-2,3-dione under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: shares structural similarities with other chromeno[2,3-c]pyrrole derivatives.

    N-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H-pyrrole-2,3-dione: is another related compound with similar functional groups.

Uniqueness

The uniqueness of 2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of a chromeno[2,3-c]pyrrole core with a dimethylamino and prop-2-en-1-yloxy substituent, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H26N2O4/c1-4-15-30-18-10-7-9-17(16-18)22-21-23(28)19-11-5-6-12-20(19)31-24(21)25(29)27(22)14-8-13-26(2)3/h4-7,9-12,16,22H,1,8,13-15H2,2-3H3

InChI Key

AWDIDFRSAWZOCR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OCC=C

Origin of Product

United States

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